molecular formula C22H25NO3 B1360458 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone CAS No. 898755-74-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone

Cat. No.: B1360458
CAS No.: 898755-74-3
M. Wt: 351.4 g/mol
InChI Key: FMZNURJRKLMPES-UHFFFAOYSA-N
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Description

This compound is a type of benzophenone derivative. It has a complex structure that includes a 1,4-dioxa-8-azaspiro[4.5]decyl group . The compound is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzophenone core, a methyl group at the 3’ position, and a 1,4-dioxa-8-azaspiro[4.5]decyl group at the 2 position . The exact structure can be represented by the InChI code: 1S/C22H25NO4/c1-25-19-7-4-6-17 (15-19)21 (24)20-8-3-2-5-18 (20)16-23-11-9-22 (10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.44 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Structural Studies in Drug Development

  • A structural study of a similar compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, has been conducted. This research focused on the crystal structure and variable temperature NMR measurements, providing insights into the compound's physical properties and potential drug interactions (Richter et al., 2022).

Antiviral Activity Research

  • Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share structural similarities, revealed significant antiviral activity against influenza A/H3N2 and human coronavirus 229E. This highlights the potential of compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure in developing new classes of antiviral molecules (Apaydın et al., 2020).

Chemical Synthesis and Characterization

  • Studies on the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes demonstrated their potential in chemical synthesis and drug development. Such research contributes to understanding the compound's chemical behavior and potential applications in medicinal chemistry (Brubaker & Colley, 1986).

Potential in Water Purification

  • A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene demonstrated significant sorption capabilities for carcinogenic azo dyes and aromatic amines, suggesting applications in water purification and environmental protection (Akceylan et al., 2009).

Research in Nonlinear Optical Materials

  • The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), structurally related to the query compound, was found to be a new organic material for nonlinear optical devices. This highlights its potential applications in advanced materials science (Kagawa et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s likely that its activity depends on the specific context of its use, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its complex structure, it could potentially be used in a variety of research applications, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-5-4-7-18(15-17)21(24)20-8-3-2-6-19(20)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZNURJRKLMPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643744
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-74-3
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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